4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine
Overview
Description
4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the chlorination and fluorination of a pyrimidine derivative followed by methoxylation and methylation. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes:
Chlorination: Introduction of chlorine atoms using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Fluorination: Substitution of hydrogen with fluorine using fluorinating agents like hydrogen fluoride or fluorine gas.
Methoxylation: Introduction of the methoxy group using methanol in the presence of a base.
Methylation: Addition of a methyl group using methylating agents such as methyl iodide or dimethyl sulfate.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity to target proteins, while the methoxy and methyl groups can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-fluoro-4-methoxy-6-methylpyrimidine: Similar structure with different positions of substituents.
4-Chloro-6-methylpyrimidine: Lacks the fluorine and methoxy groups.
2,4-Dichloro-5-methylpyrimidine: Contains two chlorine atoms instead of chlorine and fluorine.
Uniqueness
4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine is unique due to its specific combination of substituents, which can impart distinct chemical and biological properties. The presence of both chlorine and fluorine atoms can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-chloro-5-fluoro-2-methoxy-6-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2O/c1-3-4(8)5(7)10-6(9-3)11-2/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCIWNZTUMJDPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)OC)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721402 | |
Record name | 4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240619-26-4 | |
Record name | 4-Chloro-5-fluoro-2-methoxy-6-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20721402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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